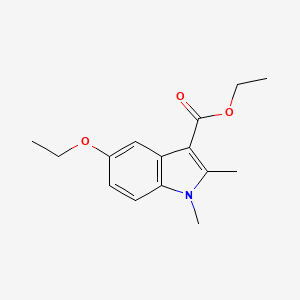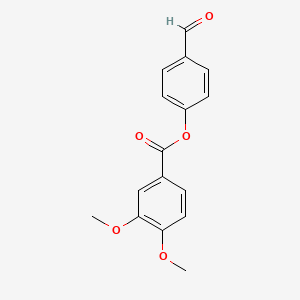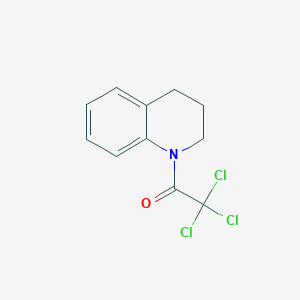
ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as UMI-77, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This molecule has been found to play a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The aim of
作用機序
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate exerts its effects by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of the enzyme SIRT1, which plays a key role in regulating glucose metabolism and insulin sensitivity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating p53. In diabetic mice, this compound improves insulin sensitivity and glucose metabolism by inhibiting SIRT1 activity. Additionally, this compound has been found to reduce oxidative stress and inflammation in the heart, leading to improved cardiac function.
実験室実験の利点と制限
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has several advantages for lab experiments, including its small size, high potency, and specificity for MDM2 and SIRT1. However, this compound also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is required to achieve optimal results.
将来の方向性
There are several future directions for the research and development of ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate. First, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders. Second, the development of more potent and selective this compound analogs may provide new opportunities for drug discovery. Finally, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of MDM2-p53 and SIRT1 activity, leading to cell cycle arrest, apoptosis, and improved glucose metabolism. Although this compound has some limitations, its advantages and potential future directions make it a promising candidate for further research and development.
合成法
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic molecule that can be prepared through a multi-step synthesis process. The first step involves the preparation of 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, which is then esterified with ethanol to form this compound. The final step involves the addition of a methyl group to the 2-position of the indole ring using methyl iodide and potassium carbonate.
科学的研究の応用
Ethyl 5-ethoxy-1,2-dimethyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the MDM2-p53 pathway. This compound has also been found to have anti-diabetic effects by improving insulin sensitivity and reducing glucose levels. Additionally, this compound has been shown to have protective effects on the heart by reducing oxidative stress and inflammation.
特性
IUPAC Name |
ethyl 5-ethoxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-18-11-7-8-13-12(9-11)14(10(3)16(13)4)15(17)19-6-2/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOFZIIZFBEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)